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Compound of Interest

Compound Name: 2-Propylcyclobutanone

Cat. No.: B12095275 Get Quote

This guide provides an in-depth analysis of the predicted spectroscopic data for 2-
propylcyclobutanone. Designed for researchers, scientists, and professionals in drug

development, this document offers a detailed exploration of the compound's structural features

as elucidated by infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy

(¹H and ¹³C), and mass spectrometry (MS). While experimental data for this specific molecule is

not readily available in public databases, this guide leverages established spectroscopic

principles and data from analogous compounds to provide a robust predictive analysis.

Introduction
2-Propylcyclobutanone is a cyclic ketone with the molecular formula C₇H₁₂O and a molecular

weight of 112.17 g/mol .[1] Its structure, featuring a strained four-membered ring and a propyl

substituent, gives rise to unique spectroscopic characteristics. Understanding these

characteristics is crucial for its identification, characterization, and utilization in various chemical

syntheses.[2] The inherent ring strain in the cyclobutane moiety significantly influences the

vibrational frequency of the carbonyl group in IR spectroscopy and the chemical shifts of the

ring carbons and protons in NMR spectroscopy.[2][3] This guide will systematically dissect the

predicted spectroscopic data, offering insights into the structural nuances of this molecule.

Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the atoms in 2-propylcyclobutanone are

numbered as shown in the diagram below. This numbering scheme will be used consistently

throughout this guide.
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Figure 1. Molecular structure and atom numbering of 2-propylcyclobutanone.

Infrared (IR) Spectroscopy
The IR spectrum of a molecule provides information about the functional groups present. For 2-
propylcyclobutanone, the most characteristic absorption will be that of the carbonyl (C=O)

group.

Predicted IR Absorption Data
Functional Group

Predicted Absorption
(cm⁻¹)

Intensity

C=O (Ketone, cyclobutanone) ~1785 Strong

C-H (sp³ Aliphatic) 2850-3000 Medium-Strong

CH₂ Bend ~1465 Medium

CH₃ Bend ~1375 Medium

Interpretation of the Predicted IR Spectrum
The most diagnostic peak in the predicted IR spectrum of 2-propylcyclobutanone is the

carbonyl stretch. For saturated acyclic ketones, this absorption typically appears around 1715

cm⁻¹.[4][5] However, the inclusion of the carbonyl group within a strained four-membered ring

significantly increases the frequency of this vibration. The ring strain in cyclobutanone forces

more s-character into the exocyclic C-C bonds of the carbonyl carbon, which in turn increases

the force constant of the C=O bond, shifting its absorption to a higher wavenumber.

Cyclobutanone itself exhibits a C=O stretch at approximately 1785 cm⁻¹.[2] Therefore, a strong

absorption band around this value is expected for 2-propylcyclobutanone.

The spectrum will also display characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹

region, corresponding to the sp³-hybridized carbons of the propyl group and the cyclobutane

ring.[4] Additionally, bending vibrations for the CH₂ and CH₃ groups are anticipated around

1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Experimental Protocol: Acquiring an IR Spectrum
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Sample Preparation: For a liquid sample like 2-propylcyclobutanone, the simplest method

is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Collect a background spectrum of the clean, empty salt plates. This is crucial to subtract

any atmospheric (CO₂, H₂O) or instrument-related absorptions.

Sample Analysis:

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Sample Preparation

Data Acquisition

Data Processing

Place a drop of neat liquid on a salt plate Cover with a second salt plate

Record background spectrum (clean plates) Place sample in FTIR spectrometer Acquire sample spectrum (16-32 scans)

Ratio sample spectrum to background Generate final IR spectrum

Click to download full resolution via product page
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Figure 2. Workflow for acquiring an IR spectrum of a liquid sample.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment,

connectivity, and stereochemistry of hydrogen atoms in a molecule.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns
Proton(s)

Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H2 ~3.0-3.4 m -

H3 ~1.8-2.2 m -

H4 ~2.3-2.7 m -

H5' ~1.3-1.7 m -

H6' ~1.2-1.5 m -

H7' ~0.9 t ~7

Interpretation of the Predicted ¹H NMR Spectrum
The protons on the cyclobutane ring (H2, H3, and H4) are expected to resonate in a complex,

overlapping region of the spectrum. The proton at the α-position (H2), being adjacent to the

electron-withdrawing carbonyl group, will be the most deshielded of the ring protons, with a

predicted chemical shift in the range of 3.0-3.4 ppm.[6][7] The protons on C3 and C4 will be

further upfield. Due to the puckered nature of the cyclobutane ring and the presence of a chiral

center at C2, the protons on C3 and C4 are diastereotopic and will likely exhibit complex

splitting patterns due to both geminal and vicinal coupling.

The protons of the propyl group will show more predictable patterns. The terminal methyl group

(H7') is expected to appear as a triplet around 0.9 ppm due to coupling with the adjacent

methylene group (H6'). The methylene protons of the propyl chain (H5' and H6') will likely

appear as complex multiplets in the upfield region of the spectrum (1.2-1.7 ppm).
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¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Chemical Shifts
Carbon Predicted Chemical Shift (δ, ppm)

C1 (C=O) ~205-220

C2 ~55-65

C3 ~20-30

C4 ~40-50

C5' ~30-40

C6' ~18-25

C7' ~14

Interpretation of the Predicted ¹³C NMR Spectrum
The most downfield signal in the ¹³C NMR spectrum will be that of the carbonyl carbon (C1),

which is highly deshielded and predicted to appear in the 205-220 ppm range.[8][9] This is a

characteristic chemical shift for ketone carbonyl carbons. The carbon atom bearing the propyl

group (C2) will also be significantly downfield due to the deshielding effect of the adjacent

carbonyl group, with an expected chemical shift of 55-65 ppm. The other two carbons of the

cyclobutane ring (C3 and C4) will resonate further upfield. The carbons of the propyl chain (C5',

C6', and C7') will appear in the typical aliphatic region of the spectrum, with the terminal methyl

carbon (C7') being the most upfield signal at approximately 14 ppm.

Experimental Protocol: Acquiring NMR Spectra
Sample Preparation: Dissolve approximately 5-10 mg of 2-propylcyclobutanone in about

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Instrument Setup:

Place the NMR tube in the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition:

Set the appropriate spectral width and acquisition time.

Apply a 90° pulse and acquire the free induction decay (FID).

Typically, 8 to 16 scans are sufficient.

¹³C NMR Acquisition:

Switch the probe to the ¹³C frequency.

Use a broadband proton-decoupled pulse sequence to simplify the spectrum to singlets for

each carbon.

A larger number of scans (e.g., 128 or more) is usually required due to the low natural

abundance of ¹³C.

Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum.

Phase and baseline correct the spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrum Fragmentation
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m/z Predicted Identity

112 [M]⁺ (Molecular Ion)

84 [M - C₂H₄]⁺

83 [M - C₂H₅]⁺

70 [M - C₃H₆]⁺

69 [M - C₃H₇]⁺

55 [C₄H₇]⁺

43 [C₃H₇]⁺ (Propyl cation) or [CH₃CO]⁺

42 [C₃H₆]⁺ or [C₂H₂O]⁺•

Interpretation of the Predicted Mass Spectrum
The molecular ion peak ([M]⁺) for 2-propylcyclobutanone is expected at m/z 112,

corresponding to its molecular weight.[1] Cyclic ketones are known to undergo characteristic

fragmentation pathways.[10][11] One common fragmentation for cyclobutanones is the loss of

ethene (C₂H₄, 28 Da) via a cycloreversion reaction, which would lead to a peak at m/z 84.

Alpha-cleavage, the cleavage of a bond adjacent to the carbonyl group, is a dominant

fragmentation pathway for ketones.[12] Cleavage of the C1-C2 bond followed by the loss of the

propyl radical (C₃H₇•, 43 Da) would result in a fragment at m/z 69. Alternatively, cleavage of the

C2-C5' bond would lead to the loss of an ethyl radical (C₂H₅•, 29 Da) from the propyl side chain

after rearrangement, giving a fragment at m/z 83. The propyl cation itself may be observed at

m/z 43.

Another important fragmentation pathway for cyclic ketones involves the loss of CO (28 Da)

after initial ring-opening, although this is sometimes less favorable than other pathways. A

McLafferty rearrangement is also possible if a gamma-hydrogen can be transferred to the

carbonyl oxygen.
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Figure 3. Predicted major fragmentation pathways of 2-propylcyclobutanone.

Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key

spectroscopic features of 2-propylcyclobutanone. The analysis, grounded in fundamental

spectroscopic principles and comparisons with analogous structures, offers a solid framework

for the identification and characterization of this compound. The predicted data highlights the

significant influence of the strained cyclobutane ring on the spectroscopic properties,

particularly the high-frequency carbonyl stretch in the IR spectrum and the chemical shifts of

the ring atoms in the NMR spectra. The outlined experimental protocols provide a practical

guide for researchers seeking to acquire and interpret the spectroscopic data for this and

related molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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